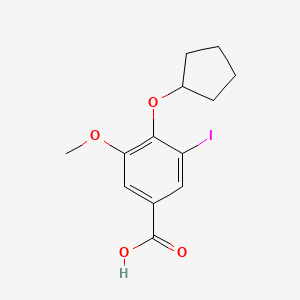

4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

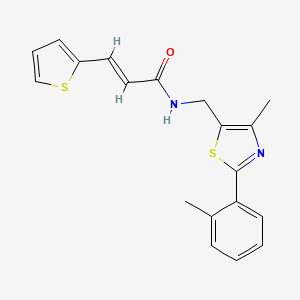

“4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” is a chemical compound with the molecular formula C13H15IO4 . It has an average mass of 362.160 Da and a monoisotopic mass of 362.001495 Da .

Molecular Structure Analysis

The molecular structure of “4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” is defined by its molecular formula, C13H15IO4 . The molecule includes a benzoic acid group, which is substituted with a cyclopentyloxy group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position .Scientific Research Applications

Suzuki Cross-Coupling Reaction

A study detailed the Suzuki cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, optimizing the process to obtain biaryls in good yield. This method could potentially be applied to the synthesis or modification of compounds similar to "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" (Chaumeil, Signorella, & Drian, 2000).

Glycosidase and Glycogen Phosphorylase Inhibitory Activities

Research on novel compounds from the leaves of Cyclocarya paliurus identified compounds with significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. While the studied compounds are different, the methodologies and bioactivity assays could be relevant for assessing the biological activities of "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" in similar contexts (Li et al., 2008).

Encapsulation for Controlled Release

A study on the encapsulation of flavor molecules into layered inorganic nanoparticles for controlled release, specifically using 4-hydroxy-3-methoxybenzoic acid (vanillic acid), outlines a technique that could potentially be adapted for controlled release systems involving "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" (Hong, Oh, & Choy, 2008).

Enzymatic Demethylation and Demethenylation

Research on the cytochrome P450 enzyme CYP199A4's ability to efficiently demethylate para-substituted benzoic acid derivatives highlights a biochemical reaction pathway that might be relevant for modifying or studying the metabolic pathways involving "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" (Coleman et al., 2015).

Future Directions

properties

IUPAC Name |

4-cyclopentyloxy-3-iodo-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBJTNPWDPWKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)I)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)

![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)